A Senior Application Scientist's Technical Guide to 4-Bromomethylpiperidine Hydrobromide: Synthesis, Characterization, and Application
A Senior Application Scientist's Technical Guide to 4-Bromomethylpiperidine Hydrobromide: Synthesis, Characterization, and Application
Abstract: This in-depth technical guide provides a comprehensive overview of 4-Bromomethylpiperidine Hydrobromide (CAS No. 65920-56-1), a pivotal building block for researchers, scientists, and professionals in drug development. This document moves beyond a simple datasheet to deliver field-proven insights into its synthesis, purification, chemical behavior, and strategic application in medicinal chemistry. Every protocol is presented with an emphasis on the underlying chemical principles, ensuring both technical accuracy and practical utility for the laboratory setting.
Introduction and Strategic Importance
4-Bromomethylpiperidine Hydrobromide is a bifunctional reagent of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure incorporates a piperidine ring, a common and privileged scaffold in medicinal chemistry, linked to a reactive primary alkyl bromide. The piperidine moiety is present in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility, modulate lipophilicity, and provide a key interaction point with biological targets. The bromomethyl group serves as a versatile electrophilic handle, enabling the covalent attachment of the piperidine scaffold to a wide range of nucleophilic molecules through a stable methylene linker.[1]
This guide will deconstruct the essential technical knowledge required to effectively utilize this valuable intermediate, from its preparation from common starting materials to its application in complex molecular construction.
Physicochemical Properties & Data
A clear understanding of the fundamental properties of a reagent is the bedrock of its successful application. The key physicochemical data for 4-Bromomethylpiperidine Hydrobromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65920-56-1 | [2][3] |
| Molecular Formula | C₆H₁₃Br₂N | [4] |
| Molecular Weight | 258.98 g/mol | [4] |
| Form | Solid | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
| SMILES String | C1CNCCC1CBr.Br | [4] |
| InChI Key | Not readily available in public databases |
Note: As a hydrobromide salt, this compound is expected to be a crystalline solid with good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
Synthesis and Purification: A Protocol Built on First Principles
While a specific, peer-reviewed synthesis protocol for 4-Bromomethylpiperidine Hydrobromide is not prominently available in the literature, a robust procedure can be designed based on well-established transformations of primary alcohols to alkyl bromides. The most direct precursor is 4-(Hydroxymethyl)piperidine.
Proposed Synthetic Pathway
The conversion of a primary alcohol to an alkyl bromide is a cornerstone of organic synthesis. The reaction proceeds by activating the hydroxyl group to turn it into a good leaving group, followed by nucleophilic attack by a bromide ion. Concentrated hydrobromic acid is an excellent and atom-economical reagent for this purpose.
Caption: Proposed workflow for the synthesis of 4-Bromomethylpiperidine Hydrobromide.
Representative Experimental Protocol: Synthesis
This protocol is a representative procedure based on the known reactivity of primary alcohols with hydrobromic acid.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)piperidine (1.0 eq).
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Reagent Addition: In a well-ventilated fume hood, cautiously add an excess of concentrated aqueous hydrobromic acid (48%, ~3.0-4.0 eq). The reaction is exothermic and will form the initial piperidinium hydrobromide salt.
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Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.[5]
-
Workup & Isolation: After cooling the reaction to room temperature, the solvent (water and excess HBr) is removed under reduced pressure using a rotary evaporator. This will typically yield a crude solid or a thick oil. The crude product is the desired 4-Bromomethylpiperidine Hydrobromide.
Causality Behind Choices:
-
Excess HBr: Using an excess of hydrobromic acid serves three purposes: it acts as the bromide source, it serves as the acid catalyst to protonate the hydroxyl group into a good leaving group (H₂O), and it ensures the piperidine nitrogen remains protonated, preventing it from acting as a competing nucleophile.
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Reflux: Heating the reaction provides the necessary activation energy for the S_N_2 substitution to occur at a reasonable rate.
Protocol: Purification by Recrystallization
Piperidine salts can sometimes be challenging to crystallize due to their hygroscopic nature and high solubility in polar solvents.[3] A solvent/anti-solvent system is often effective.
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Solvent Selection: Begin by attempting to dissolve a small amount of the crude solid in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.[6]
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Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding the solution dropwise to a stirred, cold anti-solvent like diethyl ether or hexane until turbidity persists.
-
Isolation: Allow the mixture to stand in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of the cold anti-solvent.
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Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Analytical Characterization (Predicted)
No public, experimentally verified NMR spectra for 4-Bromomethylpiperidine Hydrobromide were identified. However, a predicted spectrum can be constructed with high confidence based on the known chemical shifts of piperidine salts and the influence of the bromomethyl substituent.
Predicted ¹H and ¹³C NMR Data (Solvent: D₂O or DMSO-d₆)
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| -CH₂Br | ~3.4 - 3.6 (d) | ~35 - 38 | The methylene protons are a doublet coupled to the C4 proton. The carbon is deshielded by the bromine. |
| C4-H | ~2.0 - 2.3 (m) | ~38 - 41 | A complex multiplet due to coupling with adjacent axial and equatorial protons and the -CH₂Br group. |
| C2-H, C6-H (ax/eq) | ~3.3 - 3.5 (m) | ~42 - 45 | Deshielded due to proximity to the protonated nitrogen. Complex splitting pattern. |
| C3-H, C5-H (ax/eq) | ~1.6 - 1.9 (m) | ~28 - 31 | Typical piperidine ring protons, showing complex splitting. |
| N-H₂⁺ | Broad singlet | N/A | Broad signal due to exchange with solvent and quadrupole broadening. Location is solvent-dependent. |
Note: Chemical shifts are estimates. 'ax' denotes axial protons, 'eq' denotes equatorial protons. Actual spectra would show complex splitting patterns for the ring protons.[6][7]
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Bromomethylpiperidine Hydrobromide stems from its identity as a primary alkyl halide. The carbon of the bromomethyl group is highly electrophilic and is an excellent substrate for bimolecular nucleophilic substitution (S_N_2) reactions.
Caption: General S_N_2 reactivity of 4-Bromomethylpiperidine Hydrobromide.
Mechanism of Action in Synthesis
In a typical application, a nucleophile (such as an amine, phenol, thiol, or carbanion) attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. Because the substrate is provided as a hydrobromide salt, a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is required in the reaction mixture. The base serves two roles: it deprotonates the nucleophile if it is acidic (like a phenol) and neutralizes the HBr salt to liberate the free piperidine nitrogen, although the S_N_2 reaction can proceed on the protonated form.
Strategic Role as a Synthetic Building Block
This reagent is designed to act as a "Piperidine-Linker" synthon. It allows for the strategic introduction of a piperidine ring into a larger molecule, which can be crucial for optimizing the pharmacokinetic properties of a drug candidate.
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Improving Solubility: The basic nitrogen of the piperidine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of a parent molecule.
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Modulating Lipophilicity: The piperidine ring provides a defined increase in the sp³ character of a molecule, which can be critical for escaping "flatland" - a common issue in drug discovery where overly aromatic compounds exhibit poor physicochemical properties.
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Vector for Target Engagement: The piperidine ring can act as a key pharmacophore, forming hydrogen bonds or ionic interactions within a protein binding site.
While this compound is commercially available for use in pharmaceutical R&D, a search of the public patent and scientific literature did not yield a specific example of a named clinical candidate synthesized directly from CAS 65920-56-1. However, its utility is evident from its role as a key intermediate for building more complex structures, such as those used in creating antibody-drug conjugates (ADCs) or PROTACs, where linkers and non-aromatic scaffolds are essential.[8]
Safety, Handling, and Storage
As a bifunctional reagent containing both an alkyl bromide and an amine salt, proper handling is paramount. The following guidelines are based on safety data for closely related analogues, such as 4-(Bromomethyl)pyridine Hydrobromide.
-
Hazard Classification: Assumed to be corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[9][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a full-face shield.[9]
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[10]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[10]
Conclusion
4-Bromomethylpiperidine Hydrobromide is a valuable and versatile building block for drug discovery and medicinal chemistry. Its design allows for the reliable introduction of the piperidine scaffold, a privileged structure in pharmaceuticals. While its direct application in publicly disclosed clinical candidates is not readily apparent, its utility is clear from fundamental chemical principles. A thorough understanding of its synthesis from readily available precursors, its reactivity as an electrophile, and its stringent handling requirements enables the research scientist to effectively and safely incorporate this reagent into complex synthetic campaigns, accelerating the development of novel therapeutics.
References
Note: URLs are provided for verification and were accessible as of the document creation date.
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Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Piperidine. [Link]
-
Alchem.Pharmtech. (n.d.). CAS 65920-56-1 | 4-(Bromomethyl)piperidine hydrobromide. [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]
-
MySkinRecipes. (n.d.). 4-Bromomethylpiperidine Hydrobromide. [Link]
Sources
- 1. 4-Bromomethylpiperidine Hydrobromide [myskinrecipes.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 4-(bromomethyl)piperidine hydrobromide | 65920-56-1 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 8. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 9. rsc.org [rsc.org]
- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]



